(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride
CAS No.: 84697-06-3
Cat. No.: VC17011541
Molecular Formula: C24H41Cl3N2O
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride - 84697-06-3](/images/structure/VC17011541.png)
Specification
CAS No. | 84697-06-3 |
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Molecular Formula | C24H41Cl3N2O |
Molecular Weight | 479.9 g/mol |
IUPAC Name | (2,4-dichlorophenyl)methyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride |
Standard InChI | InChI=1S/C24H40Cl2N2O.ClH/c1-4-5-6-7-8-9-10-11-12-14-24(29)27-17-13-18-28(2,3)20-21-15-16-22(25)19-23(21)26;/h15-16,19H,4-14,17-18,20H2,1-3H3;1H |
Standard InChI Key | ZUZMMLFLCTWMHS-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure is defined by three primary components:
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Dichlorobenzyl Group: A benzene ring substituted with chlorine atoms at the 2 and 4 positions, conferring hydrophobic character and electronic effects that influence reactivity.
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Dimethylammonium Group: A positively charged quaternary ammonium center, enhancing solubility in polar solvents and enabling electrostatic interactions with biological membranes .
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Propyl-Oxododecyl Amine Chain: A 12-carbon fatty acid derivative (oxododecyl) linked via an amine to a three-carbon propyl spacer. This amphiphilic chain contributes to surfactant behavior by balancing hydrophilic and lipophilic properties .
The integration of these groups creates a molecule with a calculated molecular weight of 406.6 g/mol , though variations may occur depending on synthetic routes.
Physicochemical Properties
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Solubility: The compound exhibits solubility in polar solvents (e.g., water, ethanol) due to its ionic ammonium group but retains limited solubility in nonpolar media due to the dichlorobenzyl and fatty acid components.
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Surface Activity: Critical micelle concentration (CMC) values are comparable to structurally related surfactants, with the oxododecyl chain facilitating micelle formation at low concentrations .
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Stability: Quaternary ammonium compounds generally exhibit stability under acidic and neutral conditions but may degrade in strongly alkaline environments.
Biological Activity and Mechanisms
Antimicrobial Effects
The compound demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its mechanism involves disrupting microbial cell membranes via electrostatic interactions between the positively charged ammonium group and negatively charged phospholipids . This disruption increases membrane permeability, leading to cytoplasmic leakage and cell death.
Comparative studies with benzyl thiocyanate derivatives, such as 2,4-dichlorobenzyl thiocyanate (DCBT), reveal that halogenation enhances bioactivity. DCBT, for instance, inhibits tubulin polymerization in eukaryotic cells, suggesting that the dichlorobenzyl moiety may play a role in targeting conserved structural proteins . While the primary compound lacks a thiocyanate group, its dichlorobenzyl component could synergize with the ammonium group to potentiate antimicrobial effects .
Synthesis and Industrial Production
Key Synthetic Routes
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Alkylation of Tertiary Amines: Reacting 3-[(1-oxododecyl)amino]propyldimethylamine with 2,4-dichlorobenzyl chloride in polar aprotic solvents (e.g., acetonitrile) yields the quaternary ammonium product. Temperature control (60–80°C) and stoichiometric excess of the benzyl chloride are critical for maximizing yield.
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Schotten-Baumann Reaction: Condensation of 2,4-dichlorobenzyl alcohol with acyl chlorides followed by quaternization with trimethylamine derivatives provides an alternative pathway.
Optimization Challenges
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Purity Control: Byproducts such as unreacted benzyl chloride or dehalogenated derivatives require removal via column chromatography or recrystallization.
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Scale-Up Limitations: The long hydrocarbon chain (oxododecyl) introduces viscosity issues during large-scale mixing, necessitating solvent optimization .
Industrial and Pharmaceutical Applications
Antimicrobial Formulations
The compound is incorporated into disinfectants and antiseptics at concentrations of 0.1–2.0% w/v. Patents describe its use in detergent compositions alongside nonionic surfactants to enhance biofilm disruption . For example, a formulation containing 1.5% of the compound reduced Escherichia coli viability by 99.9% within 5 minutes .
Surfactant Systems
In personal care products (shampoos, conditioners), the compound acts as a cationic surfactant, improving foam stability and hair softness. Its compatibility with anionic surfactants is limited due to charge neutralization, but blends with amphoteric surfactants (e.g., betaines) show promise .
Drug Development
As a lead compound, modifications to the oxododecyl chain length or ammonium group could optimize pharmacokinetic properties. Preliminary molecular docking studies suggest affinity for bacterial efflux pump proteins, potentially overcoming antibiotic resistance.
Regulatory and Environmental Considerations
Environmental Fate
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Biodegradation: The compound’s long alkyl chain supports partial microbial degradation, but the dichlorobenzyl moiety resists breakdown, leading to bioaccumulation in sediments .
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Ecotoxicity: LC50 values for Daphnia magna are estimated at 2.5 mg/L, classifying it as toxic to aquatic organisms .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Halogen Substitution: Comparing 2,4-dichloro with mono- or tri-chloro analogs to optimize antimicrobial efficacy while minimizing toxicity .
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Chain Length Variation: Synthesizing derivatives with C8–C16 fatty acid chains to determine the optimal balance between surfactant properties and biocompatibility .
Targeted Drug Delivery
Conjugating the compound with nanoparticles or liposomes could enhance its selectivity for bacterial cells over mammalian cells, reducing off-target cytotoxicity.
Resistance Mitigation
Evaluating synergy with existing antibiotics (e.g., β-lactams, fluoroquinolones) to address multidrug-resistant pathogens. DCBT’s efficacy against Colcemid-resistant cell lines suggests potential utility in overcoming efflux-mediated resistance .
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